1H-Benzimidazole-2-butanol
Overview
Description
1H-Benzimidazole-2-butanol is a heterocyclic compound that features a benzimidazole ring fused with a butanol side chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The addition of a butanol group to the benzimidazole core enhances its solubility and potentially its biological activity.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-butanol, a derivative of the benzimidazole class of compounds, interacts with various targets within biological systemsBenzimidazole derivatives are known to interact with tubulin proteins , and enzymes such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in cellular processes such as cell division and nucleotide synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This interaction can inhibit cell division, which is particularly relevant in the context of cancer cells.
Biochemical Pathways
For instance, they can inhibit the synthesis of nucleotide building blocks of DNA, resulting in the inhibition of DNA function which may lead to apoptosis .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, analgesics, antihypertensive, and antihistamine activities .
Action Environment
It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the substitution pattern around the nucleus .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-butanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes such as tubulin polymerization, which is crucial for cell division. The interaction between this compound and tubulin can lead to the disruption of microtubule dynamics, thereby affecting cell proliferation . Additionally, this compound may interact with other biomolecules, including DNA and RNA, due to its structural similarity to nucleotides .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the arrest of cell division and the induction of apoptosis in rapidly dividing cells. Additionally, this compound can interact with DNA, intercalating between base pairs and causing DNA damage . This interaction can trigger DNA repair mechanisms or lead to cell death if the damage is irreparable.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of this compound . The resulting metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and tissue distribution . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-butanol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with butanal under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of 2-iodoaniline with butanal in the presence of a base like t-BuOK at elevated temperatures .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-butanoic acid.
Reduction: Formation of dihydrobenzimidazole-2-butanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the butanol side chain.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of butanol.
Benzimidazole-2-thiol: A sulfur-containing derivative with different biological activities
Uniqueness: 1H-Benzimidazole-2-butanol is unique due to its enhanced solubility and potential for increased biological activity compared to its parent compound and other derivatives. The presence of the butanol group allows for better interaction with biological membranes and enzymes, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSYLRIXYUXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663578 | |
Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-51-2 | |
Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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